N'-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- **N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the 2-chlorophenyl group and the 3,5-dimethylpyrazolyl moiety
Properties
Molecular Formula |
C14H15ClN4O |
---|---|
Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN4O/c1-10-7-11(2)19(18-10)9-14(20)17-16-8-12-5-3-4-6-13(12)15/h3-8H,9H2,1-2H3,(H,17,20)/b16-8+ |
InChI Key |
HIIHZWIWHUQTNW-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CC=C2Cl)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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